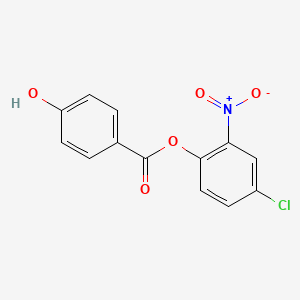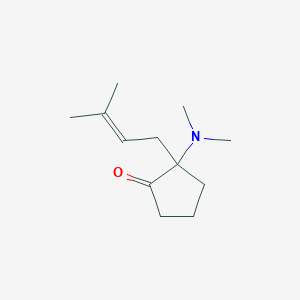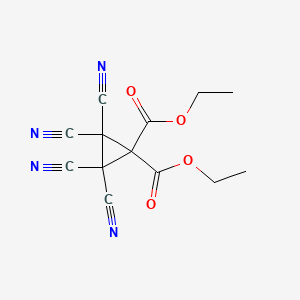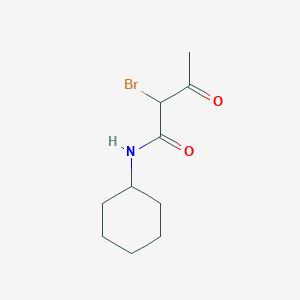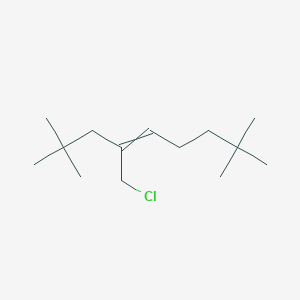
4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a non-4-ene backbone with four methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene can be achieved through several methods. One common approach involves the chloromethylation of a suitable precursor, such as 2,2,8,8-tetramethylnon-4-ene, using chloromethylating agents like chloromethyl methyl ether or chloromethyl chloroformate in the presence of a Lewis acid catalyst such as zinc chloride . The reaction typically occurs under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes using continuous flow reactors to ensure efficient and consistent product formation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as hydroxide ions or amines replace the chlorine atom.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids, depending on the oxidizing agent and conditions used.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of alcohols, amines, or ethers.
Oxidation: Formation of alcohols, aldehydes, or carboxylic acids.
Reduction: Formation of methyl derivatives.
Aplicaciones Científicas De Investigación
4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Material Science: Employed in the preparation of polymers and advanced materials with specific properties.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Chemistry: Utilized in the production of specialty chemicals and as a reagent in various chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene involves its reactivity due to the presence of the chloromethyl group. This group can undergo nucleophilic substitution, where nucleophiles attack the carbon atom bonded to chlorine, leading to the formation of new chemical bonds . The compound’s reactivity is influenced by the electron-donating effects of the methyl groups, which can stabilize intermediates and transition states during reactions .
Comparación Con Compuestos Similares
Similar Compounds
4-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.
4-(Chloromethyl)pyridine: Contains a chloromethyl group attached to a pyridine ring, used in peptide synthesis.
Benzyl chloride: A simpler compound with a chloromethyl group attached to a benzene ring.
Uniqueness
4-(Chloromethyl)-2,2,8,8-tetramethylnon-4-ene is unique due to its non-4-ene backbone with multiple methyl groups, which provides distinct steric and electronic properties compared to other chloromethyl compounds. These properties can influence its reactivity and applications in various chemical processes.
Propiedades
Número CAS |
91485-42-6 |
|---|---|
Fórmula molecular |
C14H27Cl |
Peso molecular |
230.82 g/mol |
Nombre IUPAC |
4-(chloromethyl)-2,2,8,8-tetramethylnon-4-ene |
InChI |
InChI=1S/C14H27Cl/c1-13(2,3)9-7-8-12(11-15)10-14(4,5)6/h8H,7,9-11H2,1-6H3 |
Clave InChI |
SFFHQAQENJILEW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)CCC=C(CC(C)(C)C)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


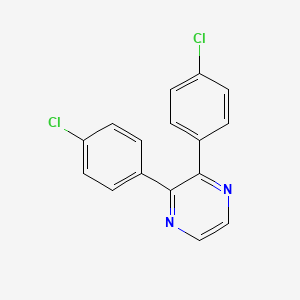
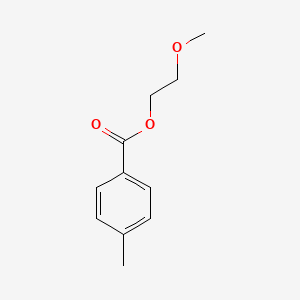
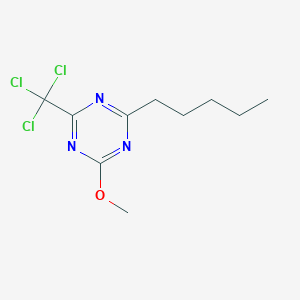
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
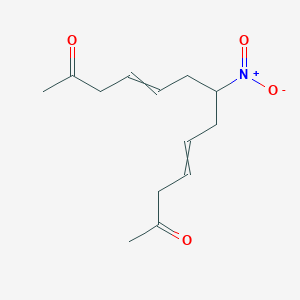
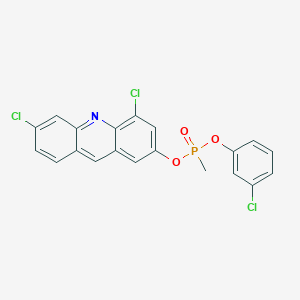

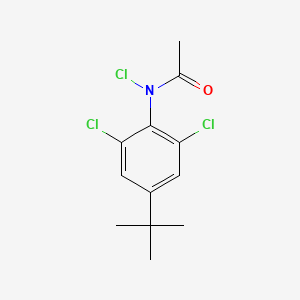
![4-Cyano-N-[3-(cyclohexylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide](/img/structure/B14352482.png)
![2-{4-[(Butan-2-yl)(ethyl)amino]-2-hydroxybenzoyl}benzoic acid](/img/structure/B14352490.png)
